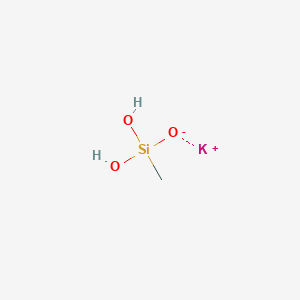
Potassium methylsilanetriolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium methylsilanetriolate is a useful research compound. Its molecular formula is CH5KO3Si and its molecular weight is 132.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Characteristics
Potassium methylsilanetriolate is an organosilicon compound with the molecular formula CH6O3Si⋅xK and a molecular weight of approximately 132.23 g/mol. It appears as a colorless to yellowish liquid and is classified as non-flammable with low volatility .
Physical Properties:
- Density: 1.3–1.4 g/cm³ at 25°C
- Form: Aqueous solution
- Odor: Slight
- Health Hazards: Causes severe skin burns and eye damage .
Surface Treatment
This compound is widely used in non-metal surface treatments. It modifies the surfaces of various materials, enhancing their properties, particularly in water repellency. This application is crucial for construction materials like bricks and tiles, where it acts as an impregnating agent that does not significantly reduce water vapor permeability .
Key Uses:
- Water-repellent treatments for masonry surfaces.
- Surface modification of porous building materials such as sandstone, limestone, and ceramics .
Coatings and Paints
In the coatings industry, PMS serves as an additive that imparts water repellency to paints and coatings. It is often combined with potassium silicate and other fillers to enhance performance . This application is essential for improving the durability and longevity of exterior surfaces exposed to moisture.
Applications in Coatings:
Chemical Manufacturing
PMS functions as an intermediate in the synthesis of various organic and inorganic chemicals. Its role in chemical manufacturing is vital due to its reactivity and ability to form siloxanes, which are used in numerous applications ranging from adhesives to sealants .
Case Study 1: Efficacy in Biofilm Prevention
A study conducted on ceramic roof tiles coated with this compound demonstrated its effectiveness in inhibiting microbial colonization. The research compared PMS with siloxane-based repellents over six years, revealing that PMS significantly reduced biofilm formation by common colonizing organisms such as Cladosporium cladosporioides and Stichococcus bacillaris .
| Coating Type | Biofilm Coverage (%) | Effectiveness |
|---|---|---|
| This compound | 15% | High |
| Siloxane | 30% | Moderate |
Case Study 2: Water Repellency in Masonry
In masonry treatment applications, PMS has been shown to effectively repel water without compromising the material's integrity. A comparative study on treated versus untreated masonry blocks indicated that PMS-treated blocks absorbed significantly less water over time, thus enhancing their durability against weathering effects .
| Treatment Type | Water Absorption (g/cm²) | Durability Rating |
|---|---|---|
| Untreated | 0.25 | Low |
| PMS-Treated | 0.05 | High |
Propiedades
Número CAS |
18089-65-1 |
|---|---|
Fórmula molecular |
CH5KO3Si |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
potassium;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/CH5O3Si.K/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1 |
Clave InChI |
MQGFFOISLVUDQU-UHFFFAOYSA-N |
SMILES |
C[Si](O)(O)[O-].[K+] |
SMILES isomérico |
C[Si](O)(O)[O-].[K+] |
SMILES canónico |
C[Si](O)(O)[O-].[K+] |
Key on ui other cas no. |
31795-24-1 18089-65-1 |
Descripción física |
Liquid |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















